6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride
Description
6-Methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride is a heterocyclic amine derivative featuring a fused diazolopyrazole core substituted with a methyl group at position 6 and a phenyl group at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or materials science applications. Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving such complex structures, as evidenced by their widespread use in small-molecule refinement .
Properties
Molecular Formula |
C11H12ClN5 |
|---|---|
Molecular Weight |
249.70 g/mol |
IUPAC Name |
6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H11N5.ClH/c1-16-11-8(10(12)13-14-11)9(15-16)7-5-3-2-4-6-7;/h2-6H,1H3,(H3,12,13,14);1H |
InChI Key |
DNYVFPZQPOVLTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NNC(=C2C(=N1)C3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Diazotization
Formation of Arylhydrazone Intermediate
Pyrazole Ring Construction
Cyclization to Diazolo[3,4-c]pyrazole Core
Treat the acetylated pyrazole with hydrazine hydrate or hydrazine dihydrochloride under reflux in ethanol or water to induce cyclization, closing the diazolo ring fused to the pyrazole.
This step yields the core diazolo[3,4-c]pyrazole scaffold with methyl and phenyl substituents at the 6- and 4-positions respectively.
Introduction of the 3-Amino Group and Hydrochloride Salt Formation
The 3-position amine can be introduced either by direct amination during cyclization or by subsequent reduction of a nitro precursor.
The free amine is then converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) to improve stability and solubility.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diazotization | NaNO2, dilute HCl, 0–5 °C | >90 | Formation of diazonium salt |
| Japp-Klingemann Reaction | Ethyl 2-chloroacetoacetate, room temp | 85–95 | Arylhydrazone intermediate |
| Condensation with Acetylacetone | NaOEt, ethanol, reflux | 80–90 | 4-acetyl pyrazole intermediate |
| Cyclization with Hydrazine | Hydrazine hydrate, ethanol or water, reflux | >90 | Diazolo[3,4-c]pyrazole scaffold formation |
| Amination & Salt Formation | Reduction (if nitro precursor), HCl treatment | 75–90 | 3-amino substitution and hydrochloride salt form |
Spectroscopic and Structural Characterization
1H NMR Spectroscopy: Characteristic signals include:
FT-IR Spectroscopy: Key absorption bands include:
X-ray Crystallography: Confirms fused ring system geometry, substitution pattern, and salt form with chloride counterion.
Alternative Synthetic Routes and Multicomponent Reactions
Multicomponent one-pot reactions involving enaminones, benzaldehyde, and hydrazine hydrochloride in aqueous media catalyzed by ammonium acetate have been reported for related pyrazolo derivatives, offering environmentally friendly and efficient routes.
Oxidative cyclization of N-acylhydrazones derived from pyrrole-2-carbaldehydes can also yield fused nitrogen heterocycles, though these methods are more common for 1,3,4-oxadiazoles rather than diazolo-pyrazoles.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Diazotization + Japp-Klingemann | Aniline, NaNO2, β-ketoester | Acidic aqueous, 0–5 °C | High yield, well-established | Requires low temperature control |
| Condensation with β-diketone | Arylhydrazone, acetylacetone, NaOEt | Reflux ethanol | Efficient pyrazole formation | Sensitive to base concentration |
| Hydrazine Cyclization | Hydrazine hydrate, reflux ethanol | Reflux 1–4 hours | High yield, straightforward | Hydrazine toxicity concerns |
| Multicomponent One-Pot Synthesis | Enaminones, benzaldehyde, hydrazine | Aqueous, ammonium acetate catalyst | Eco-friendly, simple procedure | Limited substrate scope |
Research Discoveries and Optimization Insights
The nucleophilic substitution reactions on the pyrazolo core allow facile introduction of various substituents, including amine groups, with yields often exceeding 90%.
Hydrazine-mediated cyclization is a robust step, enabling high purity and yield of the fused diazolo-pyrazole scaffold, critical for biological activity screening.
Spectral data comparisons confirm the structural integrity of synthesized compounds, with consistent chemical shifts for methyl, phenyl, and amino substituents across related derivatives.
Optimization of reaction conditions such as solvent choice, temperature, and base concentration significantly impacts yield and purity, with ethanol and reflux conditions commonly preferred for condensation and cyclization steps.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives .
Scientific Research Applications
6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride, highlighting substituent variations and their implications:
Key Observations:
Substituent Effects on Physicochemical Properties: Phenyl vs. Fluorophenyl and Trifluoromethyl: Fluorine substitution (e.g., 4-fluorophenyl) introduces electronegativity, which can enhance metabolic stability and alter solubility. The trifluoromethyl group further amplifies electron-withdrawing effects, impacting reactivity .
Collision Cross-Section (CCS) Data :
- The ethyl analog (C₇H₁₁N₅) exhibits a predicted CCS of 133.2 Ų for [M+H]+, serving as a benchmark for gas-phase ion mobility studies. The absence of CCS data for the phenyl derivative suggests opportunities for experimental characterization .
Pharmaceutical Relevance :
- Structural analogs like 6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride (a pyridoxine impurity) highlight the importance of such compounds in quality control during drug manufacturing .
Crystallographic and Hydrogen-Bonding Patterns :
- Tools like SHELXL and graph-set analysis (Etter formalism) are essential for resolving hydrogen-bonding networks and crystal packing, which dictate stability and polymorphism in related compounds .
Biological Activity
6-Methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes current findings on its biological activity, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and structural activity relationships (SAR).
- Chemical Formula : CHN
- Molecular Weight : 213.24 g/mol
- CAS Number : 1311315-70-4
Biological Activity Overview
Recent studies have highlighted the compound's significant cytotoxic effects against various cancer types. The following sections detail specific findings regarding its efficacy against different cancer cell lines.
Cytotoxicity Studies
A variety of studies have assessed the cytotoxic effects of this compound. Table 1 summarizes the IC values for this compound against several cancer cell lines.
| Cell Line | IC (nM) |
|---|---|
| MDA-MB-231 (Breast) | 120 |
| HepG2 (Liver) | 399 |
| DLDI (Colon) | 890 |
| NUGC (Gastric) | 60 |
| HONE1 (Nasopharyngeal) | 180 |
These results indicate that the compound exhibits potent cytotoxicity across a range of cancer types, with particularly strong activity observed against gastric and breast cancer cell lines.
The mechanisms through which 6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine exerts its effects are an area of active research. Notably, compounds with a similar pyrazole structure have been shown to inhibit various cancer-related targets including:
- Topoisomerase II
- EGFR
- MEK
- VEGFR
These targets are crucial in cancer cell proliferation and survival, suggesting that this compound may operate through multiple pathways to exert its antitumor effects .
Case Studies and Research Findings
In a recent investigation involving a series of pyrazole derivatives, it was found that subtle modifications to the phenyl moiety could significantly enhance biological activity. For instance:
- Synthesis and Evaluation : A study synthesized various derivatives and assessed their cytotoxicity against multiple cancer cell lines. The presence of electronegative groups on the phenyl ring was correlated with increased potency.
- Structural Activity Relationship (SAR) : The SAR analysis indicated that the introduction of different substituents on the pyrazole core could lead to enhanced selectivity and potency against specific cancer types.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are recommended for synthesizing 6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride and its analogs?
- Answer : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of hydrazine derivatives with ketones or aldehydes, followed by functionalization. For example, pyrazole derivatives are synthesized via [3+2] cycloaddition reactions or nucleophilic substitution on preformed heterocyclic cores. Optimization of reaction conditions (e.g., solvent, temperature, catalysts) is critical for yield and purity, as demonstrated in studies of structurally similar pyrazol-3-amine derivatives . Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%) for research applications.
Q. How can researchers confirm the structural identity and purity of this compound?
- Answer :
- X-ray crystallography : Use programs like SHELXL for refinement of crystallographic data to resolve bond lengths, angles, and hydrogen bonding patterns .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm proton environments and carbon frameworks. For example, aromatic protons in the phenyl group appear at δ 7.2–7.8 ppm, while methyl groups resonate near δ 2.1–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z ~288 for C₁₃H₁₄ClN₅).
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl percentages within ±0.3% of theoretical values).
Q. What pharmacological screening protocols are suitable for evaluating this compound’s bioactivity?
- Answer :
- In vitro assays : Use cell viability assays (e.g., MTT) to assess cytotoxicity .
- Enzyme inhibition : Employ fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition) with IC₅₀ calculations.
- Anti-inflammatory activity : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
- Statistical validation : Apply one-way ANOVA with Tukey’s post-hoc test to analyze dose-response data, ensuring p < 0.05 significance .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structural refinement of this compound?
- Answer :
- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned data. For high-resolution datasets (<1.0 Å), the Hooft parameter or R₁₋fₐᶜᵣᵢᵗᵉᵣⁱᵒⁿ helps assess refinement quality .
- Disordered atoms : Apply PART/SADI restraints to maintain chemically reasonable geometries. For example, the methyl group in the diazolo ring may require split positions with occupancy refinement.
- Validation tools : Use PLATON/CHECKCIF to identify outliers in bond distances or angles .
Q. How should researchers address discrepancies in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Answer :
- Experimental replication : Repeat assays under standardized conditions (e.g., cell line, passage number, serum concentration).
- Batch variability : Compare compound purity (via HPLC) across batches; impurities >2% can skew results .
- Mechanistic studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target binding affinity independently .
Q. What computational and experimental approaches elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., ATP-binding pockets of kinases). Validate with MD simulations for stability .
- Site-directed mutagenesis : Identify critical residues (e.g., catalytic lysine or aspartate) by alanine scanning .
- Kinetic assays : Determine Kₘ and Vₘₐₓ via Michaelis-Menten plots under varying substrate/inhibitor concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
